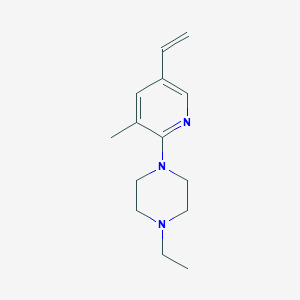![molecular formula C7H6ClN3O B11796200 (4-Chloropyrrolo[2,1-F][1,2,4]triazin-5-YL)methanol](/img/structure/B11796200.png)
(4-Chloropyrrolo[2,1-F][1,2,4]triazin-5-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloropyrrolo[2,1-F][1,2,4]triazin-5-YL)methanol is a chemical compound with the molecular formula C7H6ClN3O and a molecular weight of 183.6 g/mol . This compound is characterized by its unique structure, which includes a pyrrolo[2,1-F][1,2,4]triazine core substituted with a chloromethyl group. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of (4-Chloropyrrolo[2,1-F][1,2,4]triazin-5-YL)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor followed by chlorination and subsequent reduction to yield the desired product . Industrial production methods may involve bulk custom synthesis and procurement to ensure high purity and yield .
Analyse Chemischer Reaktionen
(4-Chloropyrrolo[2,1-F][1,2,4]triazin-5-YL)methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(4-Chloropyrrolo[2,1-F][1,2,4]triazin-5-YL)methanol is utilized in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is employed in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which (4-Chloropyrrolo[2,1-F][1,2,4]triazin-5-YL)methanol exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
(4-Chloropyrrolo[2,1-F][1,2,4]triazin-5-YL)methanol can be compared with other similar compounds, such as:
Pyrrolo[2,1-F][1,2,4]triazine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and applications.
Chloromethyl-substituted heterocycles: These compounds have similar functional groups but different core structures, resulting in distinct reactivity and uses.
The uniqueness of this compound lies in its specific combination of structural features, which confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C7H6ClN3O |
|---|---|
Molekulargewicht |
183.59 g/mol |
IUPAC-Name |
(4-chloropyrrolo[2,1-f][1,2,4]triazin-5-yl)methanol |
InChI |
InChI=1S/C7H6ClN3O/c8-7-6-5(3-12)1-2-11(6)10-4-9-7/h1-2,4,12H,3H2 |
InChI-Schlüssel |
WAWXTSDBZVIENG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=C1CO)C(=NC=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


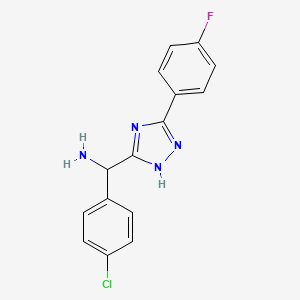

![2-(6-(3-Propyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11796150.png)




![2-Bromo-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11796160.png)
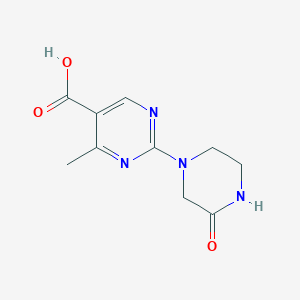
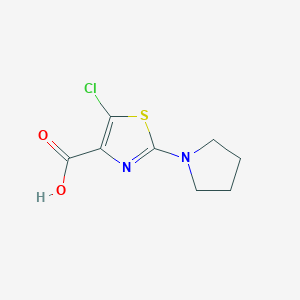
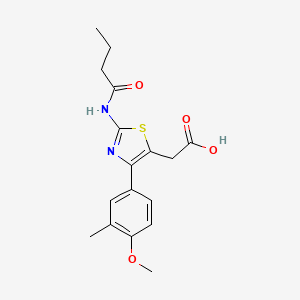
![(S)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11796174.png)

